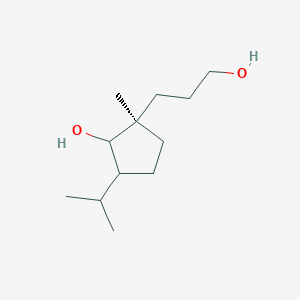
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol: is an organic compound with a complex structure, featuring a cyclopentane ring substituted with hydroxypropyl, methyl, and propan-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The hydroxypropyl, methyl, and propan-2-yl groups are introduced through various substitution reactions. For example, the hydroxypropyl group can be added via a nucleophilic substitution reaction using a suitable alkyl halide and a base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclopentane derivatives.
科学研究应用
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
相似化合物的比较
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol: can be compared with other cyclopentane derivatives, such as:
(2R)-2-(3-Hydroxypropyl)-2-methylcyclopentan-1-ol: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.
(2R)-2-Methyl-5-(propan-2-yl)cyclopentan-1-ol: Lacks the hydroxypropyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
918813-62-4 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
(2R)-2-(3-hydroxypropyl)-2-methyl-5-propan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C12H24O2/c1-9(2)10-5-7-12(3,11(10)14)6-4-8-13/h9-11,13-14H,4-8H2,1-3H3/t10?,11?,12-/m0/s1 |
InChI 键 |
OIGVKJPJPQBUFY-MCIGGMRASA-N |
手性 SMILES |
CC(C)C1CC[C@](C1O)(C)CCCO |
规范 SMILES |
CC(C)C1CCC(C1O)(C)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


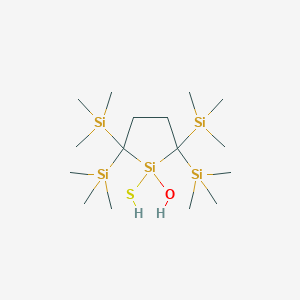
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
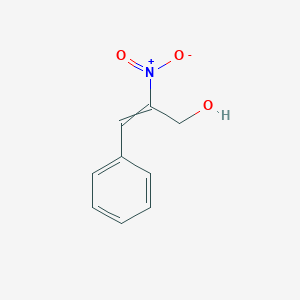
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)

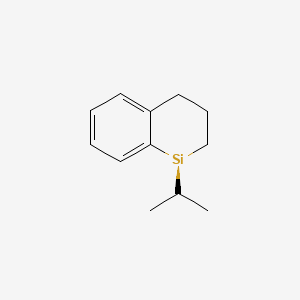
![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
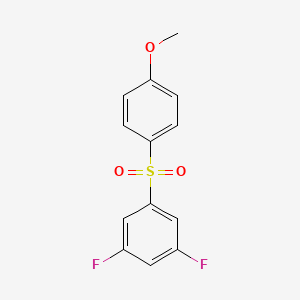
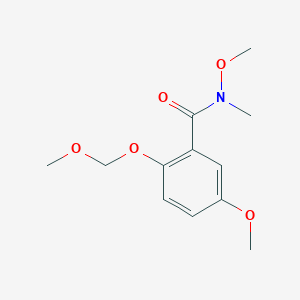
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
